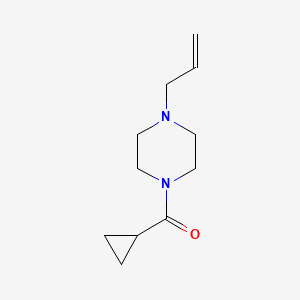![molecular formula C14H20ClNO B5305657 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a type of receptor found in the central nervous system.2.2]oct-2-ylmethyl)phenol hydrochloride.
Wirkmechanismus
The mechanism of action of 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride is based on its ability to bind selectively to the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. By blocking this receptor, the compound inhibits the flow of ions into the cell, which disrupts the normal functioning of the receptor and prevents it from transmitting signals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride have been extensively studied in both in vitro and in vivo models. In vitro studies have shown that the compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, with minimal activity against other receptor subtypes. In vivo studies have demonstrated that the compound can improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting that it may have therapeutic potential in these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride in lab experiments is its high selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the specific role of this receptor in various physiological processes without interference from other receptor subtypes. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride. One area of interest is the development of more potent and selective antagonists of the α7 nicotinic acetylcholine receptor, which could lead to new therapies for diseases such as Alzheimer's and schizophrenia. Another area of interest is the investigation of the compound's effects on other physiological processes, such as inflammation and pain. Finally, future research could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride has been described in several scientific publications. One of the most commonly used methods involves the reaction of 2-(bromomethyl)phenol with 1-azabicyclo[2.2.2]octane in the presence of a base, followed by quaternization with hydrochloric acid to yield the hydrochloride salt of the compound. This method has been optimized for large-scale production and has been used to generate gram-scale quantities of the compound.
Wissenschaftliche Forschungsanwendungen
4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride has been used extensively in scientific research as a tool to study the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. By selectively blocking this receptor, researchers can investigate its specific role in these processes and potentially develop new therapies for diseases such as Alzheimer's and schizophrenia.
Eigenschaften
IUPAC Name |
4-(1-azabicyclo[2.2.2]octan-2-ylmethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c16-14-3-1-11(2-4-14)9-13-10-12-5-7-15(13)8-6-12;/h1-4,12-13,16H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGYHQLLOSCJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2CC3=CC=C(C=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinuclidin-2-ylmethyl)phenol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-acetyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5305575.png)
![ethyl 1-[3-(2-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5305577.png)


![N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305600.png)
![N-(2-fluorobenzyl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide](/img/structure/B5305601.png)
![N-bicyclo[2.2.1]hept-2-yl-3,4-dimethylbenzamide](/img/structure/B5305612.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-N-methyl-4-oxobutanamide](/img/structure/B5305619.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)
![3-(2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5305634.png)
![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5305676.png)